2-Isobutyl-5-methoxybenzofuran-3-carboxylicacid
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Overview
Description
2-Isobutyl-5-methoxybenzofuran-3-carboxylic acid is a benzofuran derivative. Benzofuran compounds are a class of compounds that are ubiquitous in nature and have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzofuran derivatives, including 2-Isobutyl-5-methoxybenzofuran-3-carboxylic acid, often involves constructing the benzofuran ring through various methods. One such method is a unique free radical cyclization cascade, which is an excellent method for synthesizing a series of difficult-to-prepare polycyclic benzofuran compounds . Another method involves proton quantum tunneling, which has fewer side reactions and high yield, making it conducive to constructing complex benzofuran ring systems .
Industrial Production Methods
Industrial production methods for benzofuran derivatives typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow synthesis and other scalable techniques to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
2-Isobutyl-5-methoxybenzofuran-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves replacing one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Substitution reagents: Halogens, nucleophiles
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Scientific Research Applications
2-Isobutyl-5-methoxybenzofuran-3-carboxylic acid has various scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex benzofuran derivatives.
Medicine: Investigated for its potential as a therapeutic agent due to its biological activities.
Industry: Used in the synthesis of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 2-Isobutyl-5-methoxybenzofuran-3-carboxylic acid involves its interaction with specific molecular targets and pathways. Benzofuran derivatives are known to exert their effects through various mechanisms, including:
Inhibition of enzymes: Some benzofuran derivatives inhibit enzymes involved in critical biological processes, leading to therapeutic effects.
Interaction with cellular receptors: These compounds may bind to specific receptors on cell surfaces, modulating cellular signaling pathways.
Antioxidant activity: Benzofuran derivatives can scavenge free radicals, reducing oxidative stress and protecting cells from damage.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-Isobutyl-5-methoxybenzofuran-3-carboxylic acid include other benzofuran derivatives such as:
Benzothiophene derivatives: These compounds have a sulfur atom in place of the oxygen in the benzofuran ring and exhibit similar biological activities.
Benzofuran-based pyrazoline-thiazoles: These compounds have shown potential antimicrobial activities.
Uniqueness
2-Isobutyl-5-methoxybenzofuran-3-carboxylic acid is unique due to its specific substituents, which may confer distinct biological activities and chemical properties compared to other benzofuran derivatives. Its isobutyl and methoxy groups may influence its reactivity and interactions with biological targets, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C13H14O3 |
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Molecular Weight |
218.25 g/mol |
IUPAC Name |
2-(2-methylpropyl)-1-benzofuran-3-carboxylic acid |
InChI |
InChI=1S/C13H14O3/c1-8(2)7-11-12(13(14)15)9-5-3-4-6-10(9)16-11/h3-6,8H,7H2,1-2H3,(H,14,15) |
InChI Key |
RPDQSZFGJKFXRM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1=C(C2=CC=CC=C2O1)C(=O)O |
Origin of Product |
United States |
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